N-(3-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
The compound “N-(3-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including two methoxyphenyl groups, an acetamido group, a benzyl group, and an imidazole ring with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The methoxyphenyl groups would likely contribute to the overall polarity of the molecule, while the imidazole ring might participate in various hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The methoxy groups might be susceptible to demethylation under certain conditions, while the imidazole ring might participate in various nucleophilic or electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of multiple functional groups might also influence its melting point, boiling point, and other physical properties .Scientific Research Applications
Synthesis and Characterization
- The compound was synthesized through a series of steps involving cyclization, reductive cyclization, and reactions with various agents such as chloroacetyl chloride, substituted anilines, and hydrazine hydrate. This synthesis often employs reductive agents like sodium dithionite in specific solvents to achieve the desired product. Structural elucidation is typically achieved through a combination of spectroscopic methods including IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019), (Hassan et al., 2014).
Antimicrobial Activity
- The compound and its derivatives have been screened for antimicrobial properties against various bacterial and fungal species. These studies often involve in-vitro antibacterial and antifungal activity assays against organisms like S. aureus, E. coli, and C. albicans. The antimicrobial evaluation reveals that certain derivatives show significant activity, demonstrating the potential of this compound in antimicrobial applications (Khanage et al., 2020), (Talupur et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-34-23-7-3-5-20(13-23)14-26(32)29-21-11-9-19(10-12-21)16-31-17-25(28-18-31)27(33)30-22-6-4-8-24(15-22)35-2/h3-13,15,17-18H,14,16H2,1-2H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANWZCICIHIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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